molecular formula C8H5NO2S B101552 3-thiocyanatobenzoic acid CAS No. 16671-87-7

3-thiocyanatobenzoic acid

Cat. No.: B101552
CAS No.: 16671-87-7
M. Wt: 179.2 g/mol
InChI Key: LUCYABSAYIDKJV-UHFFFAOYSA-N
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Description

3-Thiocyanatobenzoic acid (C₇H₅NO₂S, molecular weight ≈ 167.1 g/mol) is a benzoic acid derivative with a thiocyanate (-SCN) substituent at the 3-position of the aromatic ring. This compound is synthesized via reactions involving 3-aminobenzoic acid, ammonium thiocyanate, and benzoyl chloride under reflux conditions . The thiocyanate group imparts unique reactivity, enabling applications in medicinal chemistry, particularly as intermediates in kinase inhibitors like Bcr-Abl inhibitors .

Properties

CAS No.

16671-87-7

Molecular Formula

C8H5NO2S

Molecular Weight

179.2 g/mol

IUPAC Name

3-thiocyanatobenzoic acid

InChI

InChI=1S/C8H5NO2S/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-4H,(H,10,11)

InChI Key

LUCYABSAYIDKJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)SC#N)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)SC#N)C(=O)O

Other CAS No.

16671-87-7

Synonyms

3-Thiocyanobenzoic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, m-thiocyano- typically involves the introduction of the thiocyano group into the benzoic acid structure. One common method is the thiocyanation of benzoic acid derivatives using thiocyanate salts in the presence of oxidizing agents. For example, the reaction of m-bromobenzoic acid with potassium thiocyanate in the presence of copper(II) sulfate can yield benzoic acid, m-thiocyano-.

Industrial Production Methods: Industrial production of benzoic acid, m-thiocyano- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity benzoic acid, m-thiocyano-.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, m-thiocyano- undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the thiocyano group can yield amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used in substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzoic acids.

    Oxidation Reactions: Products include sulfonic acid derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

Chemistry: Benzoic acid, m-thiocyano- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, benzoic acid, m-thiocyano- is used to study enzyme interactions and metabolic pathways. Its derivatives are investigated for their potential as enzyme inhibitors.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, benzoic acid, m-thiocyano- is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, m-thiocyano- involves its interaction with specific molecular targets. The thiocyano group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 3-thiocyanatobenzoic acid with structurally related benzoic acid derivatives, focusing on physicochemical properties, reactivity, and applications.

Structural and Functional Group Analysis

  • 3-Hydroxybenzoic Acid (C₇H₆O₃) : Features a hydroxyl (-OH) group at the 3-position. The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to this compound. It is widely used as a solvent and intermediate in polymer synthesis .
  • 3-Nitrobenzoic Acid (C₇H₅NO₄): Substituted with a nitro (-NO₂) group, which is strongly electron-withdrawing. This reduces the compound's solubility in water but enhances stability in acidic conditions. It serves as a precursor in dye and explosive synthesis .
  • Thiophene-3-acetic Acid (C₆H₆O₂S) : A thiophene-containing analog with a carboxylic acid group. Its sulfur heterocycle confers distinct electronic properties, making it useful in materials science and agrochemicals .
  • 5-Isothiocyanatobenzoic Acid (C₁₄H₉NO₃S): Contains an isothiocyanate (-NCS) group. This compound is employed as a fluorescent probe due to its xanthene backbone, enabling applications in bioimaging .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Reactivity
This compound C₇H₅NO₂S 167.1 Moderate in polar solvents Nucleophilic substitution (SCN group), acid-base reactions (COOH)
3-Hydroxybenzoic acid C₇H₆O₃ 138.1 High in water, ethanol Esterification, hydrogen bonding
3-Nitrobenzoic acid C₇H₅NO₄ 167.1 Low in water, high in DMSO Reduction (NO₂ to NH₂), electrophilic substitution
Thiophene-3-acetic acid C₆H₆O₂S 142.2 Soluble in ether, acetone Cyclization, thiophene ring functionalization
5-Isothiocyanatobenzoic acid C₁₄H₉NO₃S 299.3* Low in water, high in DMF Conjugation with amines (NCS group), fluorescence applications

*Estimated based on structural similarity.

Research Findings and Challenges

  • Reactivity : The thiocyanate group in this compound undergoes nucleophilic reactions, unlike the nitro group in 3-nitrobenzoic acid, which favors reduction .
  • Synthesis Limitations: Purification challenges arise due to low solubility in common solvents (e.g., chloroform, methanol), requiring specialized techniques like recrystallization from 1,4-dioxane .
  • Toxicity Data: Limited information is available for this compound, but analogs like 5-isothiocyanatobenzoic acid require strict safety measures (e.g., ventilation, protective gear) .

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